REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(#N)C>[Br:16][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)N
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Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
|
Details
|
the resulting green solution was stirred for an additional 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
by addition funnel over 30 min
|
Duration
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30 min
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in DCM (20 mL)
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel, 0-75% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.8 mmol | |
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |